Amotosalen is derived from psoralen, a naturally occurring compound found in certain plants. It is specifically designed to enhance the photochemical properties of psoralens for use in medical applications. The compound is classified as a photosensitizer, which means it can absorb light and subsequently induce chemical changes in biological molecules. Its primary application is in the INTERCEPT Blood System developed by Cerus Corporation, which employs amotosalen in conjunction with ultraviolet A light to reduce pathogens in platelet and plasma components .
The synthesis of amotosalen involves a multi-step process that enhances its solubility and efficacy compared to other psoralens like 8-methoxypsoralen (also known as AMT). The synthesis can be summarized as follows:
The high solubility of amotosalen (up to 230 mg/ml in water) significantly enhances its effectiveness as a crosslinker for nucleic acids compared to its predecessors .
The molecular structure of amotosalen is characterized by several key features:
Spectroscopic studies have shown that amotosalen exhibits significant absorption characteristics in the ultraviolet range, which is crucial for its function as a photosensitizer .
Amotosalen undergoes several important chemical reactions:
The mechanism of action of amotosalen involves two primary steps:
This mechanism not only ensures pathogen reduction but also preserves the integrity of other cellular components during treatment.
Amotosalen possesses several notable physical and chemical properties:
Amotosalen has several critical applications:
Amotosalen (3-[(2-aminoethoxy)methyl]-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one), a synthetic psoralen derivative, emerged from systematic optimization of natural furocoumarins. Early psoralens, extracted from plants like Ammi majus, exhibited photochemical nucleic acid binding but suffered from poor solubility and unpredictable pharmacokinetics. Amotosalen’s design incorporated an aminomethyl side chain at the 4′ position (Figure 1), enhancing water solubility and nucleic acid intercalation efficiency while retaining the tricyclic furanocoumarin core critical for photochemical activity [5] [8]. This structural refinement enabled its application in biological systems requiring precise control, such as blood component treatment.
The development of the INTERCEPT® Blood System (Cerus Corporation) marked a paradigm shift in blood safety. Key innovations included:
Regulatory approvals accelerated after the 2002 European CE mark, culminating in FDA approval (2014) and adoption in >30 countries. This established amotosalen/UVA as the first commercially viable pathogen reduction technology (PRT) for platelets and plasma [3] [5].
Table 1: Key Properties of Amotosalen
Property | Specification | Source |
---|---|---|
Chemical Formula | C₁₇H₁₉NO₄ | [4] |
Molecular Weight | 301.34 g/mol | [7] |
Absorption Peak | 249 nm, 302 nm (in methanol) | [8] |
DNA Binding Affinity (KD) | 8.9 × 10⁻⁵ M (A,T-DNA), 6.9 × 10⁻⁴ M (G,C-DNA) | [8] |
Photoaddition Quantum Yield | ΦR = 0.11 (with thymine) | [8] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7